molecular formula C7H4ClF3O B1587001 1-Chloro-2-(trifluoromethoxy)benzene CAS No. 450-96-4

1-Chloro-2-(trifluoromethoxy)benzene

Cat. No. B1587001
CAS RN: 450-96-4
M. Wt: 196.55 g/mol
InChI Key: NZRLCYJRHKUVCV-UHFFFAOYSA-N
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Description

1-Chloro-2-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It has a molecular formula of C7H4ClF3O and an average mass of 196.554 Da .


Synthesis Analysis

1-Chloro-2-(trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . The process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds has been described in a patent .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-(trifluoromethoxy)benzene consists of a benzene ring with a chlorine atom and a trifluoromethoxy group attached to it . The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .


Physical And Chemical Properties Analysis

1-Chloro-2-(trifluoromethoxy)benzene is a liquid at 20°C. It has a boiling point of 102°C, a density of 1.226 g/mL at 25°C, and a refractive index (n20/D) of 1.406 .

Scientific Research Applications

Halogenation and Stability

1-Chloro-2-(trifluoromethoxy)benzene undergoes controlled chlorination to produce mono-, di-, tri-, and tetrachloro derivatives. These derivatives exhibit good thermal stability at temperatures between 200°–250°. The configurations of these products have been determined using 1H and 19F nuclear magnetic resonance (NMR), indicating their potential for further chemical analysis and applications (Herkes, 1977).

Catalytic Applications

1-Chloro-2-(trifluoromethoxy)benzene is used in rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds, forming products in up to 77% yield. This indicates its utility in fine chemical synthesis, especially in the formation of regioisomers in substituted and heteroaromatic substrates (Mejía & Togni, 2012).

Synthetic Intermediates

The compound serves as a key intermediate in various synthetic routes. For example, treatment with lithium diisopropylamide at specific temperatures generates bromo-(trifluoromethoxy)phenyllithium intermediates, which are crucial in synthesizing naphthalenes and other complex organic compounds (Schlosser & Castagnetti, 2001).

Material Science

In material science, it is used in the synthesis of novel fluorine-containing polyetherimide, indicating its utility in developing advanced materials with specific properties like thermal stability and chemical resistance (Yu Xin-hai, 2010).

Organic Chemistry Reactions

Its derivatives are used in organic chemistry reactions like Friedel-Crafts alkylation, indicating its importance in the synthesis of complex organic molecules (Segi et al., 1982).

Safety And Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory system damage. It is also flammable .

properties

IUPAC Name

1-chloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRLCYJRHKUVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382290
Record name 2-(Trifluoromethoxy)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(trifluoromethoxy)benzene

CAS RN

450-96-4
Record name 2-(Trifluoromethoxy)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-(trifluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Leroux, P Jeschke, M Schlosser - Chemical reviews, 2005 - ACS Publications
When asked to draw up a list of textbook substituents, hardly anyone would consider to associate such an “exotic entity” like trifluoromethoxy to the lastingly popular carboxy, acetyl, …
Number of citations: 678 pubs.acs.org
KW Lexa, KM Belyk, J Henle, B Xiang… - … Process Research & …, 2021 - ACS Publications
Molecular design benefits from a strong partnership between chemical intuition and machine learning. Given the proliferation of machine learning in the small molecule catalyst space, …
Number of citations: 13 pubs.acs.org
EIAF Ethers' pp
Number of citations: 0

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